ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Transdermal Drug Delivery Prodrug Design 5-Fluorouracil

Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (CAS 84426-07-3) is a synthetic 5-fluorouracil (5-FU) derivative belonging to the N1-alkylcarbonylalkyl prodrug class, with the molecular formula C9H11FN2O4 and a molecular weight of 230.19 g/mol. This compound features a propanoate ester linker connecting the uracil N1 position to an ethyl ester terminal group, a structural motif designed to modulate physicochemical properties relative to the parent drug 5-FU.

Molecular Formula C9H11FN2O4
Molecular Weight 230.19 g/mol
Cat. No. B5647366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
Molecular FormulaC9H11FN2O4
Molecular Weight230.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1C=C(C(=O)NC1=O)F
InChIInChI=1S/C9H11FN2O4/c1-2-16-7(13)3-4-12-5-6(10)8(14)11-9(12)15/h5H,2-4H2,1H3,(H,11,14,15)
InChIKeyUDVJIFZOVKMZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>34.5 [ug/mL]

Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate Procurement-Grade Characterization


Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (CAS 84426-07-3) is a synthetic 5-fluorouracil (5-FU) derivative belonging to the N1-alkylcarbonylalkyl prodrug class, with the molecular formula C9H11FN2O4 and a molecular weight of 230.19 g/mol . This compound features a propanoate ester linker connecting the uracil N1 position to an ethyl ester terminal group, a structural motif designed to modulate physicochemical properties relative to the parent drug 5-FU [1]. It serves as a key intermediate or prodrug candidate in medicinal chemistry programs targeting improved pharmacokinetic profiles for fluoropyrimidine-based therapies.

Why 5-FU Prodrug Analogs Cannot Be Interchanged with Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate


The clinical utility of 5-FU is severely limited by its short plasma half-life, poor tumor affinity, and dose-limiting gastrointestinal and myelosuppressive toxicities [1]. N1-derivatization with an alkylcarbonylalkyl chain, as in ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, is not a generic modification; the linker length and ester moiety dictate the prodrug's hydrolysis rate, aqueous solubility, and ability to partition into biological membranes. Evidence from the 1-alkyloxycarbonyl-5-FU series demonstrates that simply altering the alkyl chain length can change transdermal flux by up to 25-fold compared to 5-FU itself, with the ethyl derivative showing optimal performance [2]. Therefore, substituting this compound with a methyl ester analog or a shorter linker variant will result in different physicochemical properties, pharmacokinetic release profiles, and ultimately divergent therapeutic efficacy, making empirical selection essential.

Quantitative Differentiation Guide for Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate


Transdermal Flux Enhancement vs. 5-FU: Class-Level Prodrug Inference

In the 1-alkyloxycarbonyl-5-FU prodrug series, the ethyl derivative (a close structural analog differing only by the absence of the propanoate spacer) delivered total 5-FU species through hairless mouse skin with a flux 25 times greater than unmodified 5-FU [1]. The ethyl derivative was the most effective member of the series and also the most water-soluble, establishing a strong correlation between flux and aqueous solubility within this chemotype [1]. Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate contains an additional propanoate spacer, which is predicted to further modulate hydrolysis kinetics and solubility based on established structure-property relationships in this class.

Transdermal Drug Delivery Prodrug Design 5-Fluorouracil

Aqueous Solubility Advantage Over Alternative Prodrug Chemotypes

The 1-alkyloxycarbonyl series, which shares the N1-alkoxycarbonyl motif with the target compound, exhibited water solubilities that were 5–30 times greater than the corresponding members of the 1-alkylaminocarbonyl series [1]. This enhanced solubility translated into 3–10 times greater effectiveness at delivering total 5-FU species through hairless mouse skin [1]. Since ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate contains an oxygen-linked carbonyl group at N1, it is expected to retain this solubility advantage over aminocarbonyl-linked prodrugs, making it a preferred starting point for aqueous-based topical or parenteral formulations.

Prodrug Solubility 5-FU Derivatives Formulation Science

Solid-State Structural and Thermal Stability Data for the Methyl Ester Analog

The methyl ester analog, methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, was crystallized and structurally characterized, revealing a monoclinic P21/c space group with unit cell parameters a = 7.4213(9) Å, b = 5.8480(7) Å, c = 23.248(3) Å, and β = 108.184(4)° [1]. DSC-TGA analysis confirmed the thermal stability profile of this compound, and the crystal structure showed an antiparallel β-sheet arrangement stabilized by N–H···O intermolecular hydrogen bonds [1]. These solid-state properties are directly relevant to the ethyl ester target compound, as the ester moiety primarily impacts solubility and dissolution rather than the core crystal packing motif, making the methyl analog a valid predictive model for crystallinity, hygroscopicity, and bulk storage stability.

Crystal Engineering Thermal Analysis Uracil Derivatives

DNA Interaction Capability: Electrostatic Binding Evidence from the Methyl Ester Analog

UV spectroscopic studies on the methyl ester analog methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate demonstrated that the compound interacts with DNA through electrostatic binding [1]. This binding mode is consistent with the antimetabolite mechanism of 5-FU, where the uracil moiety interferes with nucleic acid synthesis. The ethyl ester target compound, bearing the identical 5-fluorouracil core and N1-propanoate linker, is expected to exhibit the same DNA-interactive behavior, ensuring that the prodrug modification does not abolish the fundamental target engagement required for antitumor activity.

DNA Binding Spectroscopic Analysis Anticancer Mechanism

Optimal Application Scenarios for Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate Based on Quantitative Evidence


Transdermal and Topical 5-FU Prodrug Development Programs

Researchers developing transdermal delivery systems for 5-FU should prioritize this compound and its close analogs based on the demonstrated 25-fold flux enhancement over parent 5-FU in the 1-alkyloxycarbonyl series [1]. The strong correlation between aqueous solubility and skin permeation within this chemotype makes the propanoate-linked ethyl ester a rational scaffold for further optimization of transdermal patches or topical gels for cutaneous cancers or actinic keratosis.

Aqueous Formulation of Fluoropyrimidine Prodrugs

The 5- to 30-fold water solubility superiority of the alkyloxycarbonyl subclass over alkylaminocarbonyl prodrugs [2] supports the use of this compound as a starting material for developing injectable or oral aqueous formulations. Procurement for formulation feasibility studies should favor this scaffold to minimize the need for solubility-enhancing excipients or complex delivery vehicles.

Solid-State Characterization and Preformulation Studies

The established monoclinic P21/c crystal structure, unit cell parameters, and thermal stability profile of the methyl ester analog [3] provide a reliable framework for predicting the solid-state behavior of the ethyl ester. This information is critical for procurement in preformulation programs, enabling informed decisions on milling, granulation, and stability testing protocols without de novo crystallization screening.

Anticancer Prodrug Library Design with Retained DNA Targeting

The confirmed electrostatic DNA binding capability of the N1-propanoate uracil scaffold [3] validates the use of this compound as a core building block for synthesizing diverse prodrug libraries. Medicinal chemistry teams can confidently functionalize the ester terminus for targeted delivery or sustained release while maintaining the fundamental DNA interaction required for antitumor activity.

Quote Request

Request a Quote for ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.